molecular formula C11H11NO3S B1396316 methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate CAS No. 1210-63-5

methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate

Cat. No. B1396316
CAS RN: 1210-63-5
M. Wt: 237.28 g/mol
InChI Key: BQLJXYIXNSXXPF-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate (MBT) is an important organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, a type of carboxylic acid, and thiazole, a heterocyclic aromatic compound. MBT has been used in a variety of experiments, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye in cell biology. In

Scientific Research Applications

Biological Activity and Molecular Structure

The novel compounds derived from 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates, including structures similar to methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate, have been studied for their biological activity. These compounds have shown significant activity against Candida albicans and moderate activity against certain bacterial strains, indicating their potential in antimicrobial applications (Hachama et al., 2013). Furthermore, extensive structural analysis through crystallography has been performed to understand the molecular conformation and interactions of related benzothiazole derivatives (Aydın et al., 2002).

Synthesis and Chemical Transformations

The synthesis and transformation of benzothiazoles and their derivatives have been a significant area of research. Studies include the creation of sulfonic acids, esters, and amides through reactions with various agents, showcasing the versatility of these compounds in chemical synthesis (Dushamov et al., 2020). Moreover, the exploration of 'push-pull' enamines has led to the synthesis of benzothiazinone spiro derivatives, revealing the potential of these compounds in the development of new chemical entities (Nazarenko et al., 2008).

Antimicrobial and Biological Screening

The antimicrobial properties of benzothiazoles have been extensively studied, with various derivatives synthesized and tested against a range of bacterial and fungal species. These studies highlight the potential of methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate and related compounds in pharmaceutical applications, particularly as antimicrobial agents (Patel & Shaikh, 2010).

properties

IUPAC Name

methyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLJXYIXNSXXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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